Cas no 479253-00-4 ((S)-1-Boc-3-fluoropyrrolidine)

(S)-1-Boc-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in pharmaceutical and agrochemical research as a versatile intermediate for the synthesis of bioactive molecules. The presence of the Boc group ensures stability during synthetic transformations, while the fluorine substituent enhances metabolic stability and binding affinity in target compounds. Its high enantiomeric purity makes it particularly valuable for asymmetric synthesis and the development of stereoselective catalysts. The compound’s well-defined structure and reliable reactivity profile facilitate its use in medicinal chemistry, particularly in the design of protease inhibitors and other therapeutic agents requiring fluorinated scaffolds.
(S)-1-Boc-3-fluoropyrrolidine structure
(S)-1-Boc-3-fluoropyrrolidine structure
Product Name:(S)-1-Boc-3-fluoropyrrolidine
CAS No:479253-00-4
MF:C9H16FNO2
MW:189.227246284485
MDL:MFCD04114064
CID:68250
PubChem ID:329763855
Update Time:2025-08-04

(S)-1-Boc-3-fluoropyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Boc-3-Fluoropyrrolidine
    • N-trans-(tert-Butoxycarbonyl)-(3S)-Fluoropyrrolidine
    • (3S)-3-fluoro-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
    • (S)-N-BOC-3-FLUOROPYRROLIDINE
    • tert-butyl (S)-3-fluoropyrrolidine-1-carboxylate
    • (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate
    • tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester, (3S)-
    • SUECTKVSIDXQQE-ZETCQYMHSA-N
    • (3S)-N-BOC-3-Fluoropyrrolidine
    • SBB090974
    • RP24916
    • (S)-1-Boc-3-fluo
    • 479253-00-4
    • AKOS005762877
    • DTXSID00594010
    • J-502364
    • N-trans-BOC-(3S)-Fluoropyrrolidine
    • (S)-1-Boc-3-fluoropyrrolidine, 95%
    • CS-0154773
    • A26398
    • SCHEMBL3792583
    • AM100868
    • MFCD04114064
    • AS-31220
    • AKOS006344774
    • (3S)-3-fluoropyrrolidine-1-carboxylic acid tert-butyl ester
    • (S)-1-Boc-3-fluoropyrrolidine
    • MDL: MFCD04114064
    • Inchi: 1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
    • InChI Key: SUECTKVSIDXQQE-ZETCQYMHSA-N
    • SMILES: F[C@@H]1CN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 189.11700
  • Monoisotopic Mass: 189.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.069 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 230.4±33.0℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:217.4°F
    Degrees Celsius:103°C
  • Refractive Index: n20/D 1.441
  • PSA: 29.54000
  • LogP: 1.90320
  • Sensitiveness: Moisture Sensitive

(S)-1-Boc-3-fluoropyrrolidine Security Information

  • Symbol: GHS06 GHS09
  • Signal Word:Danger
  • Hazard Statement: H301-H319-H400
  • Warning Statement: P273-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2810 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-36-50
  • Safety Instruction: 26-45-61
  • Hazardous Material Identification: T N
  • HazardClass:6.1
  • Storage Condition:Moisture Sensitive. Store under Nitrogen. Ambient temperatures.

(S)-1-Boc-3-fluoropyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-1-Boc-3-fluoropyrrolidine Pricemore >>

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(S)-1-Boc-3-fluoropyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:479253-00-4)(S)-1-Boc-3-fluoropyrrolidine
Order Number:A26398
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):656.0
Email:sales@amadischem.com

Additional information on (S)-1-Boc-3-fluoropyrrolidine

Introduction to (S)-1-Boc-3-fluoropyrrolidine (CAS No. 479253-00-4)

Compound CAS No. 479253-00-4, specifically identified as (S)-1-Boc-3-fluoropyrrolidine, represents a significant advancement in the realm of chiral chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic organic chemistry.

The molecular structure of (S)-1-Boc-3-fluoropyrrolidine consists of a pyrrolidine core substituted with a Boc (tert-butoxycarbonyl) group at the 1-position and a fluorine atom at the 3-position. This configuration imparts distinct stereochemical and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of the fluorine atom, in particular, enhances the compound's reactivity and stability, which are critical factors in pharmaceutical applications.

In the context of modern drug discovery, chiral compounds like (S)-1-Boc-3-fluoropyrrolidine play a pivotal role due to their enantioselective properties. The (S)-configuration of this compound ensures that it interacts with biological targets in a highly specific manner, minimizing unwanted side effects and improving therapeutic efficacy. This has led to extensive research into its potential as a building block for novel therapeutics.

Recent studies have highlighted the utility of (S)-1-Boc-3-fluoropyrrolidine in the synthesis of bioactive molecules. For instance, researchers have leveraged its structural features to develop new inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical models for treating conditions such as diabetes and obesity. The fluorine substituent, in particular, has been found to enhance binding affinity and metabolic stability, making it an attractive feature for drug design.

The Boc group at the 1-position of (S)-1-Boc-3-fluoropyrrolidine serves as a protective group for amine functionalities during synthetic processes. This protection-deprotection strategy is widely employed in multi-step organic synthesis to ensure regioselectivity and prevent unwanted side reactions. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the pyrrolidine core.

Advances in synthetic methodologies have further expanded the applications of (S)-1-Boc-3-fluoropyrrolidine. Catalytic asymmetric hydrogenation and transition metal-catalyzed cross-coupling reactions have enabled efficient access to enantiomerically pure derivatives of this compound. These techniques have not only improved yield but also reduced environmental impact by minimizing waste generation.

The pharmaceutical industry has been particularly interested in exploring the potential of fluorinated pyrrolidines as pharmacophores. Compounds containing this motif have demonstrated diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. The ability to fine-tune the electronic and steric properties of these molecules through structural modifications has opened up new avenues for drug development.

In conclusion, (S)-1-Boc-3-fluoropyrrolidine (CAS No. 479253-00-4) stands out as a versatile and highly functional compound with significant implications for both academic research and industrial applications. Its unique structural features, coupled with its reactivity and stability, make it an invaluable tool in the synthesis of novel therapeutics. As research continues to uncover new applications for this compound, its importance in advancing pharmaceutical science is set to grow even further.

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Amadis Chemical Company Limited
(CAS:479253-00-4)(S)-1-Boc-3-fluoropyrrolidine
A26398
Purity:99%
Quantity:5g
Price ($):656.0
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